COX-2 Inhibition: 5-Methyl-3-phenyl-1H-indazole Exhibits 3-Fold Higher Potency Than the Unsubstituted 3-Phenyl-1H-indazole Scaffold
In a direct enzyme inhibition assay using solid-phase ELISA, 5-Methyl-3-phenyl-1H-indazole demonstrated an IC50 of 210 nM against COX-2 [1]. By contrast, the unsubstituted 3-phenyl-1H-indazole scaffold yielded an IC50 of 630 nM under comparable assay conditions, representing a 3-fold reduction in potency [2]. This 5-methyl substitution effect is attributed to enhanced hydrophobic interactions within the COX-2 active site, as confirmed by molecular docking studies on related indazole derivatives [3].
| Evidence Dimension | COX-2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 210 nM |
| Comparator Or Baseline | 3-Phenyl-1H-indazole (unsubstituted): IC50 = 630 nM |
| Quantified Difference | 3.0-fold higher potency (lower IC50) |
| Conditions | Solid-phase ELISA, 15 min incubation at 37°C, COX-2 of unknown origin |
Why This Matters
For procurement decisions in anti-inflammatory or oncology research programs, this 3-fold potency advantage justifies selecting the 5-methyl-substituted variant over the unsubstituted 3-phenylindazole scaffold for SAR optimization campaigns.
- [1] BindingDB BDBM50045695 (CHEMBL3309819). IC50: 210 nM against COX-2. View Source
- [2] BindingDB BDBM50371115 (CHEMBL232615). IC50: 630 nM against COX-2. View Source
- [3] Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies. 2019. View Source
